

Comparative Toxicological Profile: Propachlor vs. Propachlor-2-hydroxy

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Compound of Interest

Compound Name: **Propachlor-2-hydroxy**

Cat. No.: **B3340329**

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative toxicological overview of the herbicide propachlor and its environmental metabolite, **Propachlor-2-hydroxy**. The information is compiled from various scientific sources to facilitate an objective assessment of their relative toxicities. While extensive data is available for the parent compound, propachlor, there is a notable lack of specific quantitative toxicity data for **Propachlor-2-hydroxy** in the public domain.

Executive Summary

Propachlor is a chloroacetanilide herbicide with a well-documented toxicity profile. It exhibits moderate acute toxicity upon oral exposure and is classified as a skin sensitizer. Long-term exposure to propachlor has been associated with effects on the liver and thyroid in animal studies. In contrast, specific quantitative toxicity data for its metabolite, **Propachlor-2-hydroxy**, is not readily available. **Propachlor-2-hydroxy** is formed through the degradation of propachlor in soil and water. The absence of comprehensive toxicological studies on this metabolite represents a significant data gap in understanding the overall environmental and health impact of propachlor use.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for propachlor. No quantitative data for **Propachlor-2-hydroxy** was identified in the reviewed literature.

Toxicological Endpoint	Propachlor	Propachlor-2-hydroxy	Reference
Acute Oral Toxicity (LD50)	710 mg/kg (rat) 290 mg/kg (mouse)	Data not available	[1]
Acute Dermal Toxicity (LD50)	>20,000 mg/kg (rabbit, technical propachlor 94.5%)	Data not available	[2]
Short-term Toxicity (90-day, dietary)	NOAEL: 12 mg/kg/day (rat)	Data not available	
Long-term Toxicity (2-year, dietary)	NOAEL: 2.0 mg/kg bw/day (rat)	Data not available	
Carcinogenicity	No evidence of carcinogenicity in mice, rats, and dogs.	Data not available	[3]
Genotoxicity	Not considered to be genotoxic based on in vitro and in vivo studies.	Data not available	[3]
Reproductive & Developmental Toxicity	No evidence of reproductive or developmental effects in a 2-generation rat study.	Data not available	[3]

Experimental Protocols

Detailed experimental methodologies for the key toxicological studies cited are crucial for the interpretation and replication of findings. Below are summaries of typical protocols used for assessing the toxicity of compounds like propachlor.

Acute Oral Toxicity (LD50) Study

A standard acute oral toxicity study, such as one following OECD Guideline 423, would involve the following steps:

- **Test Animals:** Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are used.
- **Dosage:** The test substance is administered in a single dose by gavage. A sequential dosing approach is used, starting with a dose expected to be moderately toxic.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.
- **Data Analysis:** The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using appropriate statistical methods.

Sub-chronic (90-day) and Chronic (2-year) Toxicity Studies

These studies, often conducted according to OECD Guidelines 408 and 452 respectively, share a similar experimental design:

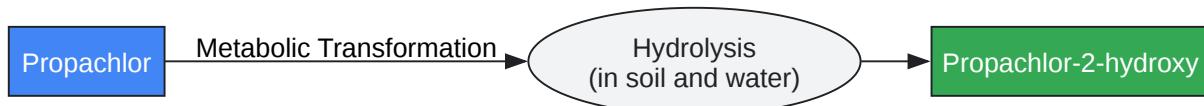
- **Test Animals:** Rodents (usually rats and mice) of both sexes are used.
- **Administration:** The test substance is administered daily in the diet or by gavage for the duration of the study (90 days for sub-chronic, 2 years for chronic). At least three dose levels and a control group are included.
- **In-life Observations:** Regular observations include clinical signs, body weight, food consumption, and detailed clinical examinations.
- **Clinical Pathology:** Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

- Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and a comprehensive set of tissues is examined microscopically.
- Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.

Visualizations

Propachlor Metabolism and Formation of Propachlor-2-hydroxy

The following diagram illustrates the metabolic pathway leading to the formation of **Propachlor-2-hydroxy** from propachlor.

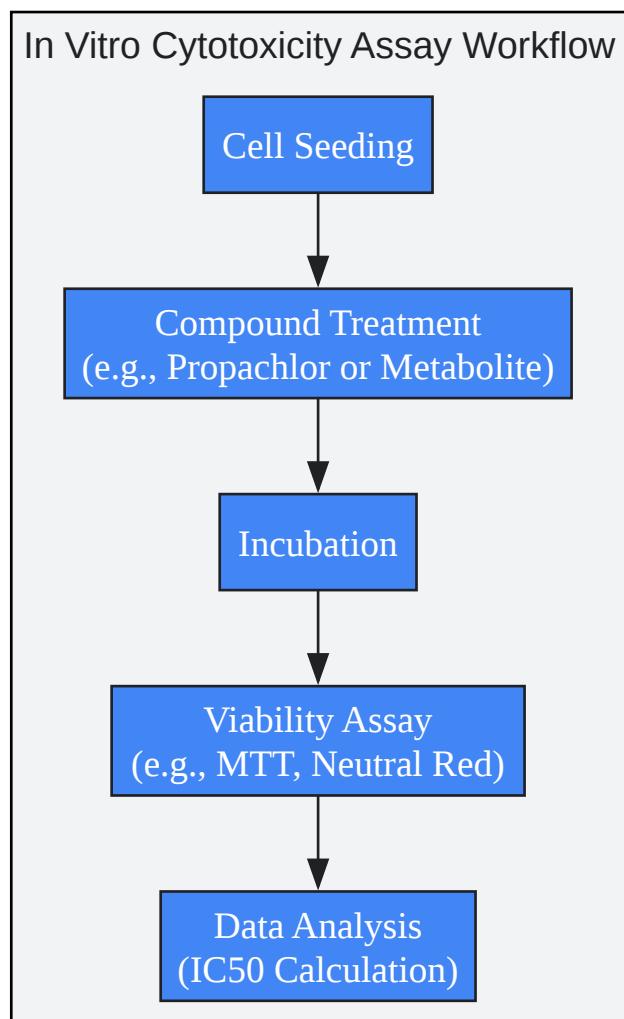


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Metabolic conversion of Propachlor.

General Experimental Workflow for In Vitro Cytotoxicity Assay

This diagram outlines a typical workflow for assessing the cytotoxicity of a compound using a cell-based assay.



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Workflow for assessing in vitro cytotoxicity.

Conclusion

The available data indicates that propachlor exhibits moderate acute toxicity and has the potential for long-term effects on the liver and thyroid in animal models. A significant data gap exists regarding the toxicity of its metabolite, **Propachlor-2-hydroxy**. Given that metabolites of pesticides can sometimes be more toxic than the parent compound, further research into the toxicological profile of **Propachlor-2-hydroxy** is warranted to fully understand the environmental and health risks associated with propachlor use. Researchers and drug development professionals should be aware of this data gap when evaluating the safety of propachlor and its derivatives.

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